molecular formula C18H20N6 B3011304 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2415539-90-9

2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline

Cat. No. B3011304
CAS RN: 2415539-90-9
M. Wt: 320.4
InChI Key: OGQPGDODFMSQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline, also known as DMXAA, is a small molecule drug that has been the focus of extensive scientific research due to its potential therapeutic applications. DMXAA was initially developed as an anticancer agent, but its mechanism of action and biochemical effects have been found to have broader implications. In

Mechanism of Action

2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline's mechanism of action involves the activation of the STING pathway, which leads to the production of type I interferons and other cytokines. The STING pathway is a key component of the innate immune system, and its activation leads to the induction of an antiviral and antitumor response. This compound has been shown to selectively activate STING in tumor cells, leading to the production of cytokines and chemokines that induce tumor cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, including interferons, tumor necrosis factor-alpha, and interleukin-6. This compound has also been found to induce the production of reactive oxygen species, leading to oxidative stress and DNA damage in tumor cells. In addition, this compound has been shown to increase vascular permeability, leading to increased tumor cell death.

Advantages and Limitations for Lab Experiments

2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. This compound has been extensively studied in animal models, and its mechanism of action is well understood. However, this compound has several limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. This compound has also been found to have species-specific effects, which can limit its use in some animal models.

Future Directions

For 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline research include the development of new synthetic methods, the development of new formulations, and the use of this compound in personalized medicine.

Synthesis Methods

2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline can be synthesized through a multistep process involving the reaction of 2,3-dichloroquinoxaline with 2,6-dimethyl-4-pyrimidinamine, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through purification and isolation steps. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been found to have anti-tumor effects in several animal models, including lung, breast, and colon cancer. This compound has been shown to activate the immune system, leading to the production of cytokines and chemokines that induce tumor cell death. This compound has also been studied for its potential use in combination with other anticancer agents, as well as in the treatment of other diseases, such as infectious diseases and inflammatory disorders.

properties

IUPAC Name

2-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c1-13-11-17(21-14(2)20-13)23-7-9-24(10-8-23)18-12-19-15-5-3-4-6-16(15)22-18/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQPGDODFMSQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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